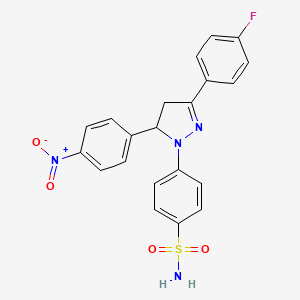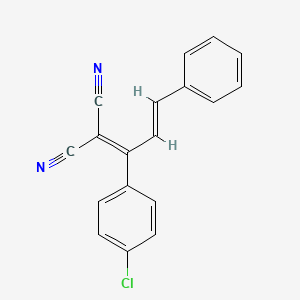
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile, also known as CCDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been used as a building block for the synthesis of functional materials, such as liquid crystals and metal-organic frameworks. In organic electronics, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been utilized as a hole-transporting material in organic light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to exhibit various biochemical and physiological effects, depending on the target organism and cell type. In cancer cells, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. In bacteria and fungi, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to disrupt cell wall synthesis and metabolism, leading to cell death.
Advantages and Limitations for Lab Experiments
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile also has some limitations, including its limited solubility in water and its potential toxicity to cells and organisms.
Future Directions
There are several future directions for the research and development of (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other fields, such as catalysis and energy storage. Additionally, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in vivo.
Synthesis Methods
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile can be synthesized through a multi-step reaction process involving the condensation of 4-chlorobenzaldehyde and acetophenone with malononitrile. The reaction is carried out under basic conditions, and the resulting product is purified through recrystallization.
properties
IUPAC Name |
2-[(E)-1-(4-chlorophenyl)-3-phenylprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2/c19-17-9-7-15(8-10-17)18(16(12-20)13-21)11-6-14-4-2-1-3-5-14/h1-11H/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTGTGMFRJSGBS-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)


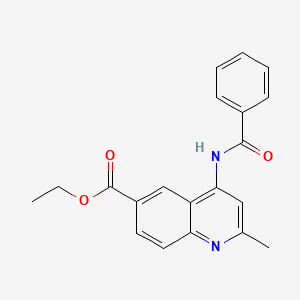

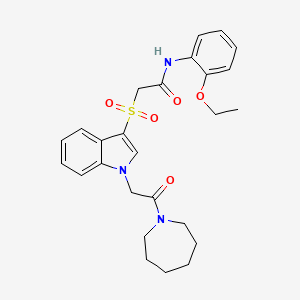
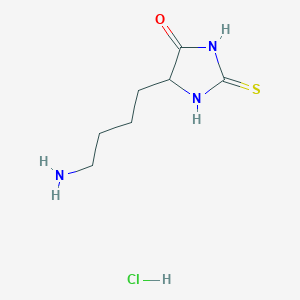
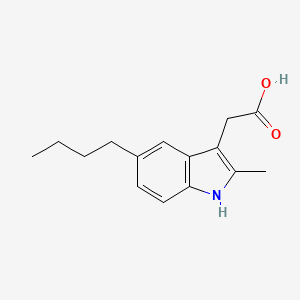
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)
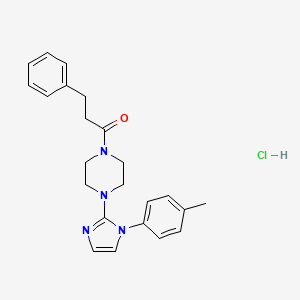
![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)
